![molecular formula C13H15N3O3S3 B2690656 N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide CAS No. 1097900-69-0](/img/structure/B2690656.png)
N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide
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Description
N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide, also known as TPC-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. TPC-1 is a piperidine-based compound that has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
Structure-Activity Relationships and Ligand Design
A study on pyrazole derivatives as cannabinoid receptor antagonists highlights the importance of specific structural features for potent and selective brain cannabinoid CB1 receptor antagonistic activity. These findings support the role of N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide derivatives in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes (Lan et al., 1999).
Anticancer Activity
Research into novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives with a biologically active sulfone moiety has shown promising in vitro anticancer activity against human breast cancer cell lines. This underscores the potential therapeutic applications of compounds related to N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide in oncology (Al-Said et al., 2011).
Antimicrobial and Antibacterial Studies
Several studies have synthesized and evaluated the antimicrobial and antibacterial activities of compounds containing the N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide skeleton. These compounds have shown moderate to high activity against various Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for the development of new antibacterial agents (Khalid et al., 2016).
Antituberculosis Activity
The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These compounds have demonstrated significant in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting their potential in developing new antituberculosis therapies (Jeankumar et al., 2013).
Synthesis and Characterization of Novel Derivatives
The synthesis and characterization of new derivatives incorporating the N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide scaffold have been extensively studied. These efforts aim to explore the chemical space around this core structure, optimizing biological activity across various pharmacological targets. For instance, studies on the synthesis and antibacterial evaluation of piperidine-based carboxamide derivatives illustrate the continuous search for novel compounds with enhanced biological activities (Selvakumar & Elango, 2017).
properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S3/c17-12(15-13-14-6-9-21-13)10-4-1-2-7-16(10)22(18,19)11-5-3-8-20-11/h3,5-6,8-10H,1-2,4,7H2,(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOVAABMZSERAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC=CS2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide |
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